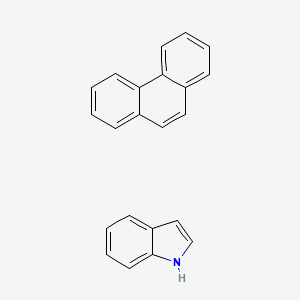![molecular formula C19H30N2O3S B12526645 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate CAS No. 820216-40-8](/img/structure/B12526645.png)
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is a chemical compound that features an indole structure substituted with an aminopropyl group and an octane-1-sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate typically involves the reaction of an indole derivative with an appropriate sulfonate ester. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques, such as chromatography, to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the sulfonate group can yield the corresponding alcohol .
Applications De Recherche Scientifique
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate involves its interaction with specific molecular targets. The aminopropyl group can interact with receptors or enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate: Similar structure but with a shorter alkyl chain.
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL hexane-1-sulfonate: Similar structure but with a different alkyl chain length.
Uniqueness
3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The longer alkyl chain in the octane-1-sulfonate group can influence the compound’s hydrophobicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds with shorter alkyl chains .
Propriétés
Numéro CAS |
820216-40-8 |
|---|---|
Formule moléculaire |
C19H30N2O3S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] octane-1-sulfonate |
InChI |
InChI=1S/C19H30N2O3S/c1-3-4-5-6-7-8-12-25(22,23)24-18-11-9-10-17-16(13-15(2)20)14-21-19(17)18/h9-11,14-15,21H,3-8,12-13,20H2,1-2H3/t15-/m1/s1 |
Clé InChI |
FIHBDABFGKPSKY-OAHLLOKOSA-N |
SMILES isomérique |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2C[C@@H](C)N |
SMILES canonique |
CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


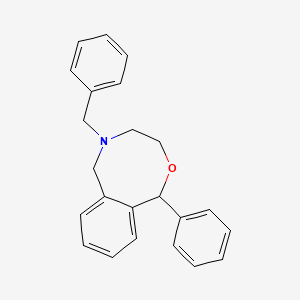


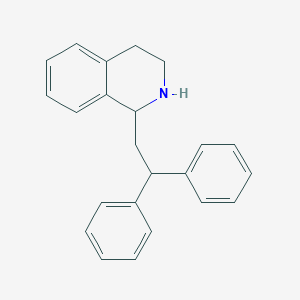
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)

![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
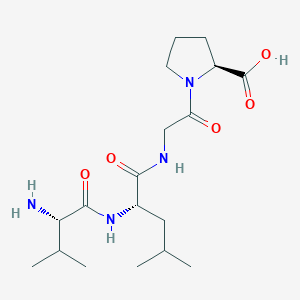
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
![9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-](/img/structure/B12526612.png)
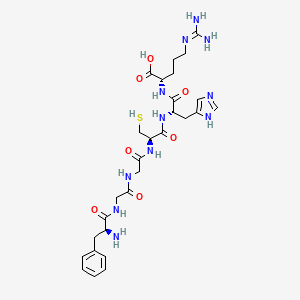

![3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile](/img/structure/B12526626.png)
